molecular formula C13H7F5O4 B445097 Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate CAS No. 402600-23-1

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate

Cat. No.: B445097
CAS No.: 402600-23-1
M. Wt: 322.18g/mol
InChI Key: KZHPRBPFBJLCBY-UHFFFAOYSA-N
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Description

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate is an organic compound with the molecular formula C13H7F5O4 It is a derivative of furoic acid, where the furan ring is substituted with a pentafluorophenoxy group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate typically involves the reaction of 5-hydroxymethyl-2-furoic acid with pentafluorophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pentafluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols or other reduced forms of the ester.

    Substitution: Substituted derivatives where fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism by which Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[(trifluoromethyl)phenoxy]-2-furoate: Similar structure but with a trifluoromethyl group instead of a pentafluorophenoxy group.

    Methyl 5-[(chlorophenoxy)methyl]-2-furoate: Contains a chlorophenoxy group instead of a pentafluorophenoxy group.

Uniqueness

Methyl 5-[(pentafluorophenoxy)methyl]-2-furoate is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical and physical properties. The high electronegativity of fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-[(2,3,4,5,6-pentafluorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5O4/c1-20-13(19)6-3-2-5(22-6)4-21-12-10(17)8(15)7(14)9(16)11(12)18/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHPRBPFBJLCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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